(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid
Description
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid is a non-proteinogenic amino acid featuring a stereospecific oxolane (tetrahydrofuran) ring substituent. Its structure combines an L-configuration at the α-carbon (2S) and an R-configuration at the oxolane ring’s C2 position. Molecular formula: C₇H₁₁NO₃; molecular weight: 157.17 g/mol (free acid form). As a hydrochloride salt, its formula becomes C₇H₁₄ClNO₃ (MW: 231.66 g/mol, CAS: EN300-27719518) .
Properties
CAS No. |
1254172-26-3 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
IMSUDXBVOIOXLR-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of α-substituted acrylic acids using nickel catalysts. This method provides high enantiomeric excess and is efficient for producing chiral α-substituted propionic acids .
Industrial Production Methods
Industrial production of (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid typically involves large-scale asymmetric hydrogenation processes. These processes utilize transition metal catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of various compounds
Mechanism of Action
The mechanism by which (2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring and amino acid moiety allow it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Stereoisomeric Variants
- (2R)-2-Amino-3-[(2S)-oxolan-2-YL]propanoic Acid Hydrochloride Stereoisomer of the target compound, differing in configuration at the oxolane ring (2S vs. 2R). Similar molecular weight (231.66 g/mol) but distinct biological activity due to altered spatial arrangement .
Cyclic Amino Acid Derivatives
- Anticapsin Structure: (2S)-2-Amino-3-[(1R,2R,6R)-5-oxo-7-oksabicyclo[4.1.0]heptan-2-yl]propanoic acid. Key differences: Bicyclic oxabicyclo ring system vs. monocyclic oxolane. Function: Irreversible inhibitor of glucosamine-6-phosphate synthase, critical for bacterial/fungal cell wall synthesis. The bicyclic structure enhances rigidity, improving enzyme binding .
- Djenkolic Acid Structure: Disulfide-bridged cysteine derivative. Key differences: Sulfur atoms and disulfide linkage vs. ether-linked oxolane. Function: Nephrotoxic amino acid; sulfur atoms contribute to oxidative stress in renal tissues .
Aromatic and Aliphatic Amino Acids
- L-Phenylalanine (L-Phe) Structure: (S)-2-Amino-3-phenylpropanoic acid. Key differences: Aromatic phenyl group vs. oxolane. Function: Proteinogenic amino acid; lacks the conformational constraints of oxolane, affecting transport (e.g., LAT1 selectivity) .
- L-Dopa (Levodopa) Structure: (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid. Key differences: Catechol group vs. oxolane. Function: Dopamine precursor; polar hydroxyl groups enable blood-brain barrier transport .
Modified Oxolane Derivatives
- (2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic Acid Structure: Hydroxybutyl-substituted oxolane. Key differences: Additional hydroxyl group increases hydrophilicity. Application: Potential role in lipid metabolism due to elongated alkyl chain .
- Phosphatidylserine Derivatives Structure: (2S)-2-Amino-3-(phosphoryloxy)propanoic acid linked to acyl chains. Key differences: Phosphate ester and fatty acid chains vs. oxolane. Function: Membrane lipid components; phosphate group enables interaction with calcium ions .
Structural and Functional Data Table
Key Findings and Implications
Stereochemical Specificity : The (2S,2R) configuration of the target compound distinguishes it from stereoisomers, influencing enzyme binding and transport selectivity .
Ring Flexibility : The oxolane ring offers moderate rigidity compared to Anticapsin’s bicyclic system, balancing conformational stability and metabolic resistance .
Functional Group Impact : The absence of sulfur (vs. Djenkolic acid) or phosphate groups (vs. phosphatidylserine) reduces toxicity and alters membrane interaction .
Pharmacokinetics : The hydrochloride salt form enhances aqueous solubility, making it suitable for synthetic applications .
Biological Activity
(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid, also known as an amino acid derivative, has garnered attention due to its potential biological activities. This compound possesses a unique stereochemistry and structural features that may influence its interactions within biological systems. Understanding its biological activity can provide insights into its applications in pharmacology, biochemistry, and medicine.
Structural Characteristics
The molecular formula of (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid is , with a molecular weight of approximately 159.18 g/mol. Its structure includes a propanoic acid backbone and an oxolane (tetrahydrofuran) ring, which contributes to its distinct chemical properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO3 |
| Molecular Weight | 159.18 g/mol |
| SMILES | C1CC(OC1)CC(C(=O)O)N |
| InChI | InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10) |
The biological activity of (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid is primarily linked to its ability to interact with various enzymes and receptors. It may modulate enzyme-catalyzed reactions and influence metabolic pathways due to its structural similarity to natural amino acids. Research indicates that such compounds can affect receptor activity and physiological responses, making them significant in pharmacological studies.
Enzyme Interaction
Studies have shown that (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid can bind to specific enzymes, potentially altering their activity. This interaction is crucial for understanding how the compound may influence metabolic processes and therapeutic outcomes .
Pharmacological Potential
The compound has been investigated for various therapeutic applications, including:
- Neuroprotection : Its structural features may confer protective effects on neuronal cells, suggesting potential in treating neurodegenerative diseases.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is critical in conditions like arthritis and other chronic inflammatory diseases.
Study 1: Neuroprotective Effects
In a study focusing on neuroprotective properties, (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid was shown to reduce apoptosis in neuronal cell lines by modulating intrinsic apoptotic pathways. The results indicated a decrease in pro-apoptotic proteins and an increase in cyclin-dependent kinase inhibitors, suggesting its potential role in neuroprotection .
Study 2: Anti-inflammatory Activity
Another study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in cultured immune cells. This suggests that (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid may serve as a therapeutic agent for managing inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table compares (2S)-2-amino-3-[(2R)-oxolan-2-YL]propanoic acid with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2R)-2-amino-3-(oxolan-2-YL)propanoic acid | Enantiomer with opposite stereochemistry | Similar enzyme modulation |
| Oxane-2-carboxylic acid | Similar oxane ring structure | Varies; less studied |
| 2-Hydroxypropanoic acid | Precursor with similar chemical properties | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
